Limonianin

Description

Atalantoflavone has been reported in Atalantia racemosa, Citrus medica, and other organisms with data available.

Properties

IUPAC Name |

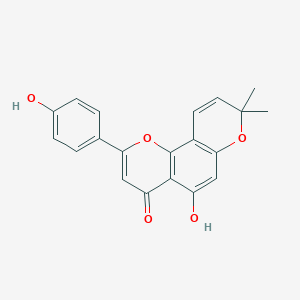

5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O5/c1-20(2)8-7-13-17(25-20)10-15(23)18-14(22)9-16(24-19(13)18)11-3-5-12(21)6-4-11/h3-10,21,23H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUHAZULDUVZLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316885 | |

| Record name | Atalantoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Atalantoflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

119309-02-3 | |

| Record name | Atalantoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119309-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atalantoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Atalantoflavone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9PW4WPE82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Atalantoflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

289 - 290 °C | |

| Record name | Atalantoflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Limonianin (Atalantoflavone): A Technical Guide to Natural Sources and Isolation for Therapeutic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limonianin, also known as Atalantoflavone, is a naturally occurring flavonoid that has garnered significant interest within the scientific community. Its potential therapeutic applications, particularly in oncology, are underscored by recent findings. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known mechanism of action at the cellular level. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to harness the therapeutic potential of this promising phytochemical.

Natural Sources of this compound (Atalantoflavone)

This compound has been identified and isolated from a variety of plant species, primarily within the Rutaceae family. The principal botanical sources are outlined below.

| Plant Species | Family | Part(s) Used | Reference(s) |

| Atalantia monophylla (L.) DC. | Rutaceae | Leaves, Peels | [1][2][3] |

| Citrus limonia | Rutaceae | Root Bark | |

| Erythrina sigmoidea | Fabaceae | Not specified | |

| Atalantia buxifolia (Poir.) Oliv. | Rutaceae | Not specified | |

| Atalantia wightii Tanaka | Rutaceae | Leaves | [4] |

The leaves of Atalantia monophylla are a frequently cited and abundant source for the isolation of Atalantoflavone.[1]

Isolation and Purification of this compound from Atalantia monophylla Leaves

The following is a representative experimental protocol for the isolation and purification of this compound, synthesized from methodologies reported in the literature. This protocol describes a common workflow involving solvent extraction, fractionation, and chromatographic separation.

Experimental Protocol

1. Plant Material Collection and Preparation:

-

Fresh leaves of Atalantia monophylla are collected and authenticated.

-

The leaves are thoroughly washed with distilled water to remove any debris and then air-dried in the shade at room temperature.

-

The dried leaves are ground into a coarse powder using a mechanical grinder.

2. Extraction:

-

The powdered leaf material is subjected to maceration with methanol at room temperature for 72 hours, with occasional shaking. The solvent-to-solid ratio is typically 10:1 (v/w).

-

The methanolic extract is filtered through Whatman No. 1 filter paper. This process is repeated three times to ensure exhaustive extraction.

-

The filtrates are combined and concentrated under reduced pressure using a rotary evaporator at 40-50°C to yield a crude methanol extract.

3. Fractionation:

-

The crude methanol extract is suspended in distilled water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The ethyl acetate fraction, which is typically enriched with flavonoids, is collected.

-

The ethyl acetate is evaporated under reduced pressure to yield a dried ethyl acetate extract.

4. Column Chromatography:

-

The dried ethyl acetate extract is subjected to column chromatography for the separation of its constituents.

-

Stationary Phase: Silica gel (60-120 mesh) is used as the adsorbent. The column is packed using a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

-

Mobile Phase: A gradient elution is performed with a solvent system of increasing polarity. A common system is n-hexane-ethyl acetate. The elution may start with 100% n-hexane, with the polarity gradually increased by increasing the proportion of ethyl acetate.

-

Fractions are collected at regular intervals and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualized under UV light.

-

Fractions showing similar TLC profiles are pooled together.

5. Purification and Characterization:

-

The pooled fractions containing this compound are further purified by recrystallization or preparative TLC.

-

The purity of the isolated compound is assessed by High-Performance Liquid Chromatography (HPLC).

-

The structure of the isolated this compound is confirmed using spectroscopic techniques such as UV-Visible Spectroscopy, Fourier-Transform Infrared Spectroscopy (FTIR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).

Quantitative Data Summary

While specific yields can vary based on the collection time of the plant material and the efficiency of the extraction and purification process, the following table provides a general overview of expected outcomes.

| Parameter | Value/Range |

| Starting Material (Dried Leaves) | 1.0 kg |

| Crude Methanol Extract | 100 - 150 g |

| Ethyl Acetate Fraction | 20 - 40 g |

| Purified this compound (Atalantoflavone) | 50 - 200 mg |

Mechanism of Action: Modulation of the Twist1 Signaling Pathway

Recent research has elucidated a key mechanism through which this compound exerts its anti-cancer effects, particularly in non-small cell lung cancer (NSCLC). This compound has been shown to target Twist-related protein 1 (Twist1), a transcription factor that plays a crucial role in cancer progression and metastasis.

This compound directly associates with Twist1, leading to a significant reduction in its stability. This interaction promotes the ubiquitin-mediated proteasomal degradation of Twist1. The degradation of Twist1 reverses its downstream effects, which include the promotion of cell migration and metastasis. Consequently, this compound can inhibit the progression of NSCLC and may also enhance the sensitivity of cancer cells to conventional chemotherapeutic agents like cisplatin.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound on the Twist1 signaling pathway.

Caption: this compound promotes the ubiquitination and subsequent proteasomal degradation of Twist1.

Experimental Workflow for Isolation

The generalized workflow for the isolation of this compound from its natural sources is depicted in the following diagram.

Caption: Generalized workflow for the isolation and purification of this compound.

Conclusion

This compound (Atalantoflavone) represents a compelling natural product with significant potential for the development of novel therapeutics, particularly in the field of oncology. This guide provides a comprehensive overview of its natural sources and a detailed, representative protocol for its isolation. The elucidation of its mechanism of action, involving the targeted degradation of the Twist1 transcription factor, offers a clear rationale for its anti-cancer properties and opens new avenues for research and drug development. Further investigation into the pharmacokinetics and in vivo efficacy of this compound is warranted to fully realize its therapeutic promise.

References

Unveiling the Bioactive Potential of Limonianin: A Technical Guide

For Immediate Release

Shanghai, China – November 25, 2025 – Limonianin, a naturally occurring flavone also known as Atalantoflavone, is emerging as a compound of significant interest to the scientific and medical research communities. Isolated from botanicals such as Epimedium species, Erythrina sigmoidea, and the root bark of Citrus limonia, this prenylated flavonoid is demonstrating promising bioactive properties, particularly in the realms of antimicrobial and anticancer research. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivities, complete with quantitative data, detailed experimental methodologies, and an exploration of its potential mechanisms of action.

Inhibitory Action Against Porphyromonas gingivalis

This compound has shown notable efficacy against Porphyromonas gingivalis, a keystone pathogen in chronic periodontitis. Its antimicrobial activity is multifaceted, targeting key virulence factors and the bacterium's ability to form biofilms.

Gingipain Inhibition

Gingipains are cysteine proteases secreted by P. gingivalis that are crucial for its survival and pathogenicity. This compound has been identified as a non-competitive inhibitor of these enzymes. Research indicates that this compound's inhibition constant (Ki) for gingipains is in the micromolar (µM) range, signifying a potent inhibitory effect.

Table 1: Gingipain Inhibition by this compound

| Enzyme Target | Inhibition Type | Ki Value |

| Gingipains (Rgp and Kgp) | Non-competitive | µM order |

Inhibition of Bacterial Growth and Biofilm Formation

Beyond enzyme inhibition, this compound also impedes the planktonic growth of P. gingivalis and disrupts its ability to form biofilms, which are critical for bacterial colonization and persistence in the oral cavity.

Gingipain Inhibition Assay: The inhibitory effect of this compound on gingipain activity is determined using purified gingipains (RgpB and Kgp) and fluorogenic substrates. The assay is typically conducted in a 96-well plate format.

-

Purified gingipain (5 nM) is pre-incubated with varying concentrations of this compound in a Tris-HCl buffer (0.1 M, pH 7.6) containing 50 mM NaCl and 5 mM CaCl2.

-

The reaction is initiated by the addition of a fluorogenic substrate specific for either Rgp (e.g., Z-Arg-AMC) or Kgp (e.g., Z-Lys-AMC).

-

The fluorescence intensity is measured over time using a microplate reader to determine the rate of substrate hydrolysis.

-

The inhibition constant (Ki) and the type of inhibition are determined by analyzing the reaction rates at different substrate and inhibitor concentrations using methods such as Lineweaver-Burk plots.

Bacterial Growth Assay: The effect of this compound on the planktonic growth of P. gingivalis is assessed by monitoring bacterial culture density.

-

P. gingivalis is cultured in Brain Heart Infusion (BHI) medium under anaerobic conditions.

-

The bacterial culture is then diluted and exposed to various concentrations of this compound.

-

The growth of the bacteria is monitored over time by measuring the optical density at 600 nm (OD600) using a spectrophotometer.

-

The minimum inhibitory concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Biofilm Formation Assay: The impact of this compound on biofilm formation is quantified using a crystal violet staining method.

-

P. gingivalis is cultured in a 96-well microtiter plate in BHI medium in the presence of sub-inhibitory concentrations of this compound.

-

After an incubation period that allows for biofilm formation, the planktonic bacteria are removed, and the wells are washed.

-

The adherent biofilm is stained with crystal violet solution.

-

The stained biofilm is then solubilized with an appropriate solvent (e.g., ethanol or acetic acid), and the absorbance is measured to quantify the biofilm biomass.

Cytotoxic Activity Against Multidrug-Resistant (MDR) Cancer Cells

Preliminary studies have indicated that this compound possesses cytotoxic activity against multidrug-resistant (MDR) cancer cell lines.[1] This is a particularly significant finding, as MDR is a major obstacle in the successful treatment of many cancers. However, detailed quantitative data, such as IC50 values for specific MDR cell lines, and the precise mechanisms of action are still under investigation and not yet fully elucidated in the public domain.

Potential Mechanisms of Action in Cancer

While specific signaling pathways modulated by this compound in cancer cells are yet to be definitively identified, the broader class of flavonoids is known to influence several key pathways involved in cancer cell proliferation, survival, and apoptosis. It is plausible that this compound may exert its anticancer effects through one or more of the following signaling pathways:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation and is often hyperactivated in cancer. Flavonoids have been shown to inhibit this pathway, leading to decreased cancer cell viability.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer, and it is a known target of various flavonoids.

-

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer by promoting cell survival and proliferation. Inhibition of NF-κB signaling is a common mechanism by which natural compounds exert their anti-inflammatory and anticancer effects.

References

An In-depth Technical Guide to the Structure Elucidation and Spectroscopic Data of Limonin

A Note on Nomenclature: The query for "Limonianin" has been interpreted as a likely reference to "Limonin," a well-documented tetracyclic triterpenoid compound found in citrus fruits. This guide will focus on the comprehensive structural elucidation and spectroscopic analysis of Limonin.

Limonin, a prominent member of the limonoid class of compounds, is responsible for the characteristic bitterness in citrus fruits. Its complex, highly oxygenated structure has been a subject of extensive research, leading to a thorough understanding of its chemical architecture. This technical guide provides a detailed overview of the methodologies employed in the structure elucidation of limonin, presents its spectroscopic data in a structured format, and illustrates the logical workflow of its structural determination.

Experimental Protocols

The elucidation of limonin's structure involves a multi-step process, beginning with its isolation from natural sources, followed by purification and characterization using various spectroscopic techniques.

1. Isolation and Purification of Limonin from Citrus Seeds

Several methods have been developed for the efficient extraction of limonin from citrus seeds. Common protocols include:

-

Flash Extraction: This rapid method involves the use of ethanol as a solvent. The optimized conditions are typically a 72% (v/v) ethanol concentration with a solvent-to-solid ratio of 29:1 (mL/g) and a rotational speed of 4000 r/min for 2 minutes. The extracted limonin is then crystallized from a mixed solution of dichloromethane and isopropanol (1:3) at 4°C.[1]

-

Aqueous Extraction: A more environmentally friendly approach utilizes an alkaline solution to take advantage of the pH-dependent reversible opening of the D-ring lactone of limonin. Optimized conditions for this method are a pH of 11, a temperature of 70°C, an alkaline solution-to-seeds ratio of 20:1 (v/w), and ultrasonic power of 800 W for 30 minutes.[2]

-

Supercritical Fluid Extraction (SFE): Supercritical carbon dioxide (SC-CO2) is employed in this technique. Less polar limonin is extracted using SC-CO2, and for more polar limonoid glucosides, ethanol is used as a co-solvent.[3]

Following extraction, purification is typically achieved through column chromatography, preparative High-Performance Liquid Chromatography (HPLC), or flash chromatography.[3]

2. Spectroscopic Analysis for Structure Elucidation

The purified limonin is subjected to a battery of spectroscopic analyses to determine its molecular structure.

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of limonin.[4] Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in identifying different parts of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These techniques are crucial for establishing the connectivity between atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is vital for assembling the molecular skeleton.

-

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as carbonyls (from lactones and ketones) and ethers.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, including its absolute stereochemistry.

Data Presentation: Spectroscopic and Crystallographic Data of Limonin

The following tables summarize the key quantitative data obtained from the spectroscopic and crystallographic analysis of limonin.

Table 1: ¹³C NMR Spectroscopic Data for Limonin (CDCl₃)

| Carbon No. | Chemical Shift (δ, ppm) |

| 1 | 79.1 |

| 2 | 36.3 |

| 3 | 169.8 |

| 4 | 80.5 |

| 5 | 51.5 |

| 6 | 38.3 |

| 7 | 205.8 |

| 8 | 54.3 |

| 9 | 48.9 |

| 10 | 45.9 |

| 11 | 19.3 |

| 12 | 29.7 |

| 13 | 38.0 |

| 14 | 65.7 |

| 15 | 54.0 |

| 16 | 166.7 |

| 17 | 78.0 |

| 18 | 21.3 |

| 19 | 21.6 |

| 20 | 120.2 |

| 21 | 141.1 |

| 22 | 109.8 |

| 23 | 143.2 |

| 24 | 30.2 |

| 25 | 17.8 |

| 26 | 26.6 |

Data sourced from publicly available spectral databases.

Table 2: Mass Spectrometry Data for Limonin

| Parameter | Value |

| Molecular Formula | C₂₆H₃₀O₈ |

| Molecular Weight | 470.5 g/mol |

| Exact Mass | 470.19406791 Da |

| Precursor Ion (LC-MS/MS, [M-H]⁻) | m/z 469.1868 |

Data sourced from PubChem.

Table 3: Infrared (IR) Spectroscopy Data for Limonin

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 1733 | Ester carbonyl group stretching |

| 1680, 960 | C=C bond stretching |

| 2920 | β-furan ring C-H stretching |

| 1395 | Methyl group C-H bending |

Data compiled from various sources.

Table 4: Crystal Structure Data for Limonin

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a | 8.8770 Å |

| b | 14.533 Å |

| c | 17.748 Å |

| α | 90.00° |

| β | 90.00° |

| γ | 90.00° |

Data sourced from the Crystallography Open Database (COD Number: 1542505).

Mandatory Visualization: Workflow for Limonin Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of limonin, from its natural source to the final confirmed structure.

Caption: Workflow of Limonin Structure Elucidation.

References

An In-depth Technical Guide on the Biosynthesis of Limonoids in Citrus limonia

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the biosynthetic pathway of limonoids, a class of highly oxygenated triterpenoids, in Citrus limonia. While the specific compound "limonianin" is not extensively documented in scientific literature, it is understood to be a member of the limonoid family. Therefore, this guide will focus on the well-established general pathway for limonoid biosynthesis in Citrus species, which is applicable to the synthesis of various limonoid compounds.

Introduction to Citrus Limonoids

Limonoids are a significant class of secondary metabolites found predominantly in the Rutaceae and Meliaceae families, with citrus fruits being a primary source.[1][2] These compounds are responsible for the characteristic bitterness in many citrus juices, a phenomenon known as delayed bitterness.[2][3] Beyond their impact on taste, citrus limonoids have garnered substantial interest from the scientific community for their diverse pharmacological activities, including anticancer, antimicrobial, antioxidant, and insecticidal properties.[1]

The biosynthesis of limonoids is a complex process that occurs in specific tissues of the citrus plant and involves a series of enzymatic modifications of a triterpenoid precursor. Understanding this pathway is crucial for the genetic improvement of citrus varieties to modulate bitterness and for the potential biotechnological production of these valuable bioactive compounds.

The Limonoid Biosynthetic Pathway

Limonoids are synthesized via the isoprenoid biosynthetic pathway, commencing with the cyclization of squalene. The biosynthesis is believed to primarily occur in the phloem region of the stem, from where the limonoids are then translocated to other parts of the plant, such as leaves, fruits, and seeds, for further metabolism and accumulation.

The precursor for most citrus limonoids is nomilin . The pathway from nomilin to other key limonoids involves several enzymatic steps. A simplified overview of the core pathway is as follows:

-

Formation of Nomilin: The initial steps involve the conversion of acetate via the mevalonate pathway to produce the triterpenoid precursor, which is then modified to form nomilin.

-

Conversion to other Limonoids: Nomilin serves as the starting point for the synthesis of a variety of other limonoid aglycones.

-

Glucosidation: In maturing fruit tissues, limonoid aglycones undergo glucosidation, a process catalyzed by the enzyme limonoid glucosyltransferase (LGT) . This conversion of bitter aglycones to non-bitter glucosides is a natural debittering process.

-

Degradation and Interconversion: Other key enzymes involved in limonoid metabolism include limonoid D-ring lactone hydrolase (LLH) , which is associated with the formation of the bitter limonin from its precursor, and limonoid glucoside β-glucosidase , which can hydrolyze limonoid glucosides back to their aglycone forms.

Below is a diagram illustrating the core biosynthetic pathway of major citrus limonoids.

Caption: Core Biosynthetic Pathway of Citrus Limonoids.

Quantitative Data on Limonoid Content

The concentration of limonoids varies significantly among different Citrus species and even between different tissues and developmental stages of the same fruit. The following tables summarize quantitative data for two of the most studied limonoids, limonin and nomilin, in various citrus fruits.

Table 1: Limonin Content in Various Citrus Fruits

| Citrus Variety | Sample Type | Limonin Content (mg/100g) | Reference |

| Lemon | Young Fruit | 103.39 | |

| Lemon | Dropped Fruit | 48.91 | |

| Ehime No. 38 | Young Fruit | 74.38 | |

| Orah | Expanding Fruit | 42.17 | |

| Tarocco No. 4 | Dropped Fruit | 1.46 | |

| Red Blood Orange | Juice | 47.98 (µg/mL) | |

| Succari | Juice | 42.68 (µg/mL) | |

| Rough Lemon | Juice | 0.00 |

Table 2: Nomilin Content in Various Citrus Fruits

| Citrus Variety | Sample Type | Nomilin Content (mg/100g) | Reference |

| Yellow Tacopon | Young Fruit | 34.41 | |

| Yellow Tacopon | Dropped Fruit | 20.75 | |

| Orah | Expanding Fruit | 18.88 | |

| Lemon | Expanding Fruit | 17.03 | |

| Tarocco No. 4 | Expanding Fruit | 2.42 | |

| Rough Lemon | Juice | 5.42 (µg/mL) | |

| Musambi | Juice | 4.26 (µg/mL) | |

| Succari | Juice | 0.04 (µg/mL) |

Experimental Protocols

The quantification of limonoids is essential for both research and industrial applications. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the separation and quantification of these compounds.

Protocol: Quantification of Limonin and Nomilin by HPLC

This protocol is a generalized procedure based on methodologies reported in the literature.

1. Sample Preparation:

- Fruit Tissues (Peel, Pulp, Seeds):

- Lyophilize the fresh tissue to a constant weight and grind into a fine powder.

- Accurately weigh a specific amount of the powdered sample (e.g., 1.0 g).

- Extract the sample with a suitable solvent (e.g., methanol or acetonitrile) using ultrasonication or Soxhlet extraction for a defined period (e.g., 30-60 minutes).

- Centrifuge the extract to pellet the solid material.

- Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

- Juice Samples:

- Centrifuge the juice sample to remove pulp and other solids.

- Pass the clarified juice through a C18 solid-phase extraction (SPE) cartridge to concentrate the limonoids and remove interfering substances.

- Elute the limonoids from the SPE cartridge with an appropriate solvent (e.g., acetonitrile).

- Filter the eluate through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

- Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm x 250 mm).

- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used. A typical isocratic condition is 30-32% acetonitrile in water.

- Flow Rate: 0.8 - 1.0 mL/min.

- Detection: UV detector at a wavelength of 207-210 nm.

- Injection Volume: 10-20 µL.

- Column Temperature: 25-30 °C.

3. Quantification:

- Prepare a series of standard solutions of pure limonin and nomilin of known concentrations.

- Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

- Inject the prepared samples and determine the peak areas for limonin and nomilin.

- Calculate the concentration of limonin and nomilin in the samples by interpolating their peak areas on the calibration curve.

The following diagram illustrates a typical workflow for the quantitative analysis of limonoids.

Caption: Workflow for Limonoid Quantification.

Future Perspectives

Research into the biosynthesis of citrus limonoids is ongoing. The identification and characterization of the genes encoding the enzymes in this pathway are of particular interest. This knowledge could be leveraged for the metabolic engineering of citrus plants to produce fruits with lower bitterness and higher concentrations of beneficial limonoid glucosides. Furthermore, a deeper understanding of the regulatory mechanisms governing this pathway could enable the development of biotechnological systems for the sustainable production of specific limonoids for pharmaceutical and nutraceutical applications.

References

In Vitro Anticancer Activity of Limonin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limonin, a naturally occurring triterpenoid found in citrus fruits, has garnered significant attention for its potential as an anticancer agent. Extensive in vitro research has demonstrated its ability to inhibit the proliferation of various cancer cell lines and induce programmed cell death. This technical guide provides a comprehensive overview of the in vitro anticancer activities of limonin, with a focus on its effects on cell viability, apoptosis, and cell cycle progression. Detailed experimental methodologies for key assays are provided, along with a summary of quantitative data and visual representations of the underlying molecular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.

Quantitative Analysis of Limonin's Anticancer Efficacy

The cytotoxic and antiproliferative effects of limonin have been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of Limonin in Various Human Cancer Cell Lines

| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |

| SW480 | Colon Adenocarcinoma | 54.74 | 72 | [1] |

| HCT116 | Colorectal Carcinoma | 58.4 ± 2.1 | 24 | [2] |

| SW480 | Colorectal Carcinoma | 63.2 ± 1.7 | 24 | [2] |

| HL-60 | Promyelocytic Leukemia | Proliferation inhibited in a dose-dependent manner | Not Specified | [3][4] |

| SKOV-3 | Ovarian Cancer | Viability reduced | Not Specified | |

| A2780 | Ovarian Cancer | Viability reduced | Not Specified | |

| RMUG-S | Ovarian Cancer | Viability reduced | Not Specified | |

| MDA-MB-231 | Breast Cancer | Migration and invasion inhibited | Not Specified | |

| MCF-7 | Breast Cancer | Growth inhibition observed | Not Specified |

Key In Vitro Anticancer Mechanisms of Limonin

Limonin exerts its anticancer effects through several well-defined mechanisms, primarily through the induction of apoptosis and the modulation of cell cycle progression.

Induction of Apoptosis

Limonin has been shown to be a potent inducer of apoptosis in multiple cancer cell lines. The primary mechanism is the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

Key molecular events in limonin-induced apoptosis include:

-

Downregulation of Bcl-2: Limonin decreases the expression of the anti-apoptotic protein Bcl-2.

-

Upregulation of Bax: It increases the expression of the pro-apoptotic protein Bax.

-

Mitochondrial Outer Membrane Permeabilization: The altered Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.

Cell Cycle Arrest

In addition to inducing apoptosis, limonin can also inhibit cancer cell proliferation by causing cell cycle arrest. While the specific phase of arrest can be cell-type dependent, studies have indicated its potential to interfere with the normal progression of the cell cycle, thereby preventing cancer cells from dividing and proliferating.

Signaling Pathways Modulated by Limonin

Limonin's anticancer activities are mediated through its interaction with and modulation of key cellular signaling pathways that are often dysregulated in cancer.

Intrinsic Apoptosis Pathway

As previously mentioned, limonin activates the mitochondrial-mediated intrinsic apoptosis pathway. The signaling cascade is initiated by cellular stress induced by limonin, leading to a shift in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.

References

The Antimicrobial Spectrum of Limonene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limonene, a naturally occurring monoterpene found in the peels of citrus fruits, has garnered significant attention for its broad-spectrum antimicrobial properties.[1][2][3] This technical guide provides an in-depth overview of the antimicrobial activity of limonene, presenting quantitative data, detailed experimental protocols, and a visualization of its mechanism of action. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antimicrobial agents. It is important to note that the compound "Limonianin" specified in the query is likely a typographical error, and this document focuses on the well-researched compound, limonene.

Quantitative Antimicrobial Spectrum of Limonene

The antimicrobial efficacy of limonene has been quantified against a range of pathogenic bacteria and fungi using standardized methods such as the determination of Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI).

Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4] The following tables summarize the reported MIC values of limonene against various bacterial and fungal species.

Table 1: Minimum Inhibitory Concentration (MIC) of Limonene against Bacteria

| Bacterial Species | Strain | MIC (mg/mL) | Reference |

| Escherichia coli | ATCC 25922 | 0.9 - 1.9 | [5] |

| Staphylococcus aureus | ATCC 25923 | 0.9 - 1.9 | |

| Salmonella typhimurium | - | 0.9 - 1.9 | |

| Listeria monocytogenes | - | 20 (mL/L) | |

| Enterococcus faecalis | ATCC 29212 | > R-limonene nanoemulsion | |

| Methicillin-resistantStaphylococcus aureus (MRSA) | Clinical Isolates | 1.0 - 32.0 | |

| Methicillin-susceptibleStaphylococcus aureus (MSSA) | Clinical Isolates | 1.0 - 32.0 |

Table 2: Minimum Inhibitory Concentration (MIC) of Limonene against Fungi

| Fungal Species | Strain | MIC (mg/mL) | Reference |

| Candida albicans | - | > 0.15% (v/v) | |

| Aspergillus niger | - | - |

Zone of Inhibition (ZOI) Data

The Zone of Inhibition is a qualitative measure of the antimicrobial activity of a substance. It is observed as a clear area around an antimicrobial-impregnated disk on an agar plate where microbial growth is inhibited.

Table 3: Zone of Inhibition (ZOI) of Limonene against Bacteria

| Bacterial Species | Strain | Limonene Concentration | Zone of Inhibition (mm) | Reference |

| Yersinia enterocolitica | - | 500 µL/L (in acetone) | 32.2 | |

| Staphylococcus aureus | - | 50 µL/L (in acetone) | 30.3 | |

| Listeria monocytogenes | - | - | 26 | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | ATCC 43300 | 10 µL (pure) | 12.3 ± 1.5 | |

| Methicillin-susceptible Staphylococcus aureus (MSSA) | ATCC 25923 | 10 µL (pure) | 12.3 ± 1.5 |

Mechanism of Action

The primary antimicrobial mechanism of limonene involves the disruption of the microbial cell membrane. As a lipophilic compound, limonene readily partitions into the lipid bilayer of the cell membrane, leading to a cascade of detrimental effects:

-

Increased Membrane Permeability: Limonene disrupts the structural integrity of the cell membrane, causing an increase in its permeability. This allows for the leakage of essential intracellular components such as ions, proteins, and nucleic acids.

-

Dissipation of Proton Motive Force: The compromised membrane integrity leads to the dissipation of the proton motive force (PMF), which is crucial for ATP synthesis and other essential cellular processes.

-

Inhibition of Respiratory Chain Enzymes: Limonene has been shown to inhibit the activity of respiratory chain complexes and ATPases, further disrupting cellular energy metabolism. This leads to a decrease in intracellular ATP levels.

-

Cellular Damage and Death: The culmination of membrane damage, leakage of cellular contents, and energy depletion ultimately leads to cell death.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) or other suitable broth

-

Limonene stock solution

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the limonene stock solution in the wells of a 96-well microtiter plate using MHB. The final volume in each well should be 100 µL.

-

Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

-

Inoculate each well (containing 100 µL of diluted limonene) with 100 µL of the standardized inoculum.

-

Include a positive control (broth with inoculum, no limonene) and a negative control (broth only) on each plate.

-

Seal the plate and incubate at the optimal temperature and duration for the test microorganism (typically 35-37°C for 18-24 hours for bacteria).

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of limonene in which no visible growth is observed.

Agar Disk Diffusion Method for Zone of Inhibition (ZOI) Determination

This method is used to qualitatively assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile cotton swabs

-

Sterile filter paper disks (6 mm diameter)

-

Limonene solution

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Sterile forceps

-

Incubator

-

Ruler or calipers

Procedure:

-

Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Dip a sterile cotton swab into the inoculum and rotate it against the inside of the tube to remove excess fluid.

-

Evenly streak the swab over the entire surface of an MHA plate to create a confluent lawn of growth. Rotate the plate approximately 60 degrees between streaks to ensure even coverage.

-

Allow the plate to dry for a few minutes.

-

Using sterile forceps, place a filter paper disk impregnated with a known concentration of limonene onto the center of the inoculated agar surface.

-

Gently press the disk to ensure complete contact with the agar.

-

Invert the plate and incubate at the optimal temperature and duration for the test microorganism.

-

After incubation, measure the diameter of the clear zone of no growth around the disk in millimeters (mm) using a ruler or calipers.

Visualizations

Experimental Workflow: Broth Microdilution for MIC Determination

Caption: Workflow for MIC determination using broth microdilution.

Experimental Workflow: Agar Disk Diffusion for Zone of Inhibition```dot

Signaling Pathway: Proposed Antimicrobial Mechanism of Limonene

References

- 1. Journey of Limonene as an Antimicrobial Agent - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. Strategic approach of multifaceted antibacterial mechanism of limonene traced in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial Susceptibility and Antibacterial Mechanism of Limonene against Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Initial Pharmacokinetic Profile of Limonianin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Limonianin" is a hypothetical agent for the purposes of this technical guide. The data, protocols, and pathways described herein are representative examples based on common practices in preclinical drug development and do not correspond to an existing therapeutic agent. This document is intended to serve as a template and guide for the presentation of pharmacokinetic data.

Executive Summary

This document provides a comprehensive initial assessment of the pharmacokinetic (PK) profile of this compound, a novel small molecule entity with potential therapeutic applications. The study summarizes key Absorption, Distribution, Metabolism, and Excretion (ADME) parameters derived from a combination of in vivo rodent studies and in vitro assays. The data indicate that this compound is a moderately bioavailable compound with a plasma protein binding of approximately 85% and is primarily cleared via hepatic metabolism. The following sections detail the experimental methodologies, present quantitative data in a structured format, and visualize key experimental and biological pathways to provide a thorough understanding of this compound's disposition.

Pharmacokinetic Data Summary

The pharmacokinetic parameters of this compound were determined in male Sprague-Dawley rats following a single intravenous (IV) and oral (PO) administration.

Table 1: Key Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 1250 ± 150 | 450 ± 95 |

| Tmax (h) | 0.25 | 2.0 |

| AUC0-t (ng·h/mL) | 1875 ± 210 | 2800 ± 350 |

| AUC0-inf (ng·h/mL) | 1950 ± 230 | 2950 ± 380 |

| t1/2 (h) | 4.5 ± 0.8 | 4.8 ± 1.1 |

| Clearance (CL) (mL/min/kg) | 8.5 ± 1.2 | - |

| Volume of Distribution (Vdss) (L/kg) | 3.1 ± 0.5 | - |

| Bioavailability (F%) | - | 30.2% |

| Data are presented as mean ± standard deviation (n=5). |

Table 2: In Vitro ADME Profile of this compound

| Assay | Parameter | Result | Classification |

| Caco-2 Permeability | Papp (A→B) (10⁻⁶ cm/s) | 15.2 ± 1.8 | High Permeability |

| Efflux Ratio (B→A / A→B) | 1.2 | Low Efflux | |

| Plasma Protein Binding | Human Plasma (% Bound) | 85.3% ± 4.1% | High Binding |

| Rat Plasma (% Bound) | 82.1% ± 5.5% | High Binding | |

| Metabolic Stability | Human Liver Microsomes (t1/2, min) | 25 | Moderate Stability |

| Rat Liver Microsomes (t1/2, min) | 18 | Moderate Stability | |

| CYP450 Inhibition | IC50 (µM) vs. major isoforms | > 20 µM | Low Inhibition Potential |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and clarity.

In Vivo Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats (n=5 per group), weighing 200-250g, were used.[1][2] Animals were fasted overnight before dosing.

-

Dosing:

-

Intravenous (IV): this compound was formulated in a solution of 10% DMSO, 40% PEG300, and 50% saline and administered as a single bolus dose of 1 mg/kg via the tail vein.[3]

-

Oral (PO): this compound was suspended in 0.5% methylcellulose and administered as a single dose of 10 mg/kg by oral gavage.

-

-

Blood Sampling: Serial blood samples (~100 µL) were collected from the saphenous vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into EDTA-coated tubes.[1][2]

-

Sample Processing: Plasma was separated by centrifugation (2000 x g for 10 minutes) and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound were determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

Caco-2 Permeability Assay

-

Cell Culture: Caco-2 cells were seeded on Transwell inserts and cultured for 21 days to form a differentiated monolayer.

-

Assay Procedure:

-

The integrity of the cell monolayer was confirmed by measuring the transepithelial electrical resistance (TEER).

-

For apical to basolateral (A→B) transport, this compound (10 µM) was added to the apical side, and samples were taken from the basolateral side over 2 hours.

-

For basolateral to apical (B→A) transport, the process was reversed to determine the efflux ratio.

-

-

Quantification: Compound concentrations in the receiver compartments were measured by LC-MS/MS. The apparent permeability coefficient (Papp) was then calculated.

Plasma Protein Binding Assay

-

Method: The fraction of this compound bound to plasma proteins was determined using the Rapid Equilibrium Dialysis (RED) method.

-

Procedure:

-

This compound (1 µM) was spiked into human and rat plasma.

-

The spiked plasma was placed in the sample chamber of a RED device, with dialysis buffer in the adjacent chamber, separated by a semipermeable membrane.

-

The device was incubated at 37°C for 4 hours to reach equilibrium.

-

-

Analysis: The concentrations of this compound in the plasma and buffer chambers were quantified by LC-MS/MS to calculate the percentage of unbound and bound drug.

Metabolic Stability Assay

-

Test System: Pooled human and rat liver microsomes were used to assess Phase I metabolism.

-

Incubation:

-

This compound (1 µM) was incubated with liver microsomes (0.5 mg/mL) at 37°C.

-

The reaction was initiated by adding the cofactor NADPH.

-

-

Sampling: Aliquots were taken at various time points (0, 5, 15, 30, 45, and 60 minutes) and the reaction was quenched with ice-cold acetonitrile.

-

Analysis: The disappearance of the parent compound over time was monitored by LC-MS/MS to determine the metabolic half-life (t1/2).

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for the initial pharmacokinetic assessment of this compound.

Hypothetical Signaling Pathway

This compound is hypothesized to modulate the inflammatory response by inhibiting the NF-κB signaling pathway.

References

Solubility of Limonianin in DMSO and Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limonianin, also known as Atalantoflavone, is a flavone found in plants such as Erythrina sigmoidea and the root bark of Citrus limonia.[1] Like many flavonoids, this compound exhibits cytotoxic activity against multidrug-resistant cancer cell lines and has inhibitory effects against pathogens such as P. gingivalis.[1][2] However, the therapeutic potential of flavonoids is often limited by their low solubility in aqueous solutions, which affects bioavailability. This technical guide provides an in-depth overview of the available solubility data for this compound in dimethyl sulfoxide (DMSO) and other organic solvents, outlines a general experimental protocol for solubility determination, and illustrates a key signaling pathway commonly modulated by flavones.

Quantitative Solubility Data

Direct quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. However, information from supplier-provided stock solution preparation tables allows for an estimation of its minimum solubility in suitable organic solvents.

Table 1: Estimated Minimum Solubility of this compound

| Compound | Molecular Weight ( g/mol ) | Concentration (mM) | Mass (mg) | Volume (mL) | Estimated Solubility (mg/mL) | Solvent |

| This compound | 336.34 | 10 | 10 | 2.9732 | ≥ 3.36 | Not Specified |

Data derived from stock solution preparation information provided by GlpBio.[1] The solvent is not specified but is implied to be a common organic solvent like DMSO. The value represents a concentration at which a clear solution can be prepared, indicating the solubility is at least this value.

For context, the solubility of other structurally related flavonoids in common organic solvents is presented in Table 2. Flavones, the structural backbone of this compound, are generally soluble in polar aprotic solvents like DMSO and DMF.

Table 2: Solubility of Other Flavonoids in Organic Solvents

| Flavonoid | Solvent | Solubility (mg/mL) |

| Flavone | DMSO | ~30 |

| Flavone | Dimethyl formamide (DMF) | ~30 |

| Flavone | Ethanol | ~30 |

| Amentoflavone | DMSO | ~10 |

| Amentoflavone | Dimethyl formamide (DMF) | ~20 |

| Amentoflavone | Ethanol | ~1 |

Data sourced from Cayman Chemical product information sheets.[3]

Experimental Protocols

A standardized experimental protocol is crucial for obtaining reproducible solubility data. The following is a general methodology for determining the solubility of a flavonoid like this compound, adapted from studies on similar compounds.

Shake-Flask Method for Solubility Determination

This method is considered the gold standard for determining equilibrium solubility.

1. Materials and Equipment:

-

This compound (solid form)

-

Selected organic solvents (e.g., DMSO, ethanol, methanol, acetone, acetonitrile)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25°C or 37°C)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required can vary depending on the compound and solvent.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials at a high speed to pellet the remaining solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial. Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Tips for Increasing Solubility: For compounds with poor solubility, gentle heating to 37°C or sonication in an ultrasonic bath can help facilitate dissolution, particularly when preparing stock solutions.

Signaling Pathways and Visualizations

While specific signaling pathways targeted by this compound are not yet well-documented, flavonoids as a class are known to modulate numerous intracellular signaling cascades involved in cell proliferation, apoptosis, and inflammation. The PI3K/Akt pathway is a critical regulator of cell survival and is frequently inhibited by various flavones, leading to anticancer effects.

Below is a generalized diagram representing the inhibitory effect of flavones on the PI3K/Akt signaling pathway.

Caption: Generalized PI3K/Akt signaling pathway inhibited by flavones.

Conclusion

The available data on this compound solubility, while not extensive, suggests that like other flavonoids, it is soluble in polar aprotic organic solvents such as DMSO. For researchers in drug development, the low aqueous solubility of this compound is a critical factor to consider. The provided protocol offers a standardized approach for accurately determining its solubility in various solvent systems, which is a fundamental step in developing effective formulations for preclinical and clinical studies. Further research into the specific molecular targets and signaling pathways of this compound will be essential to fully realize its therapeutic potential.

References

An In-depth Technical Guide on the Thermal and pH Stability of Limonin

A Note on "Limonianin": Initial searches for "this compound" did not yield relevant scientific data. It is presumed that the intended subject of this guide is Limonin , a well-documented and researched limonoid compound responsible for bitterness in citrus fruits. All subsequent information pertains to Limonin.

This technical guide provides a comprehensive overview of the thermal and pH stability of Limonin, targeting researchers, scientists, and professionals in drug development. The information is compiled from various scientific studies to offer a detailed understanding of Limonin's behavior under different environmental conditions.

Introduction to Limonin

Limonin is a highly oxygenated triterpenoid compound found predominantly in citrus fruits and belongs to the class of compounds known as limonoids. It is a major contributor to the delayed bitterness in citrus juices, which has significant implications for the food and beverage industry. Beyond its role in taste, Limonin has been investigated for a range of potential biological activities, making its stability a critical factor in the development of functional foods and pharmaceuticals.

pH Stability of Limonin

The stability of Limonin is highly dependent on the pH of its environment. Generally, Limonin exhibits its greatest stability in acidic to neutral conditions, while it readily degrades in alkaline environments.

The following table summarizes the stability of Limonin at various pH values as determined by kinetic studies. The data is primarily derived from studies on purified Limonin in buffered solutions.

| pH | Temperature (°C) | Reaction Rate Constant (k) (min⁻¹) | Stability Profile |

| 2 | 45 | > 40 x 10⁻⁴ | Low Stability |

| 3 | 45 | > 40 x 10⁻⁴ | Low Stability |

| 4 | 45 | < 40 x 10⁻⁴ and > 10 x 10⁻⁴ | Moderate Stability |

| 5 | 45 | 2.06 x 10⁻⁴ | Most Stable |

| 6 | 45 | < 10 x 10⁻⁴ | High Stability |

| 7 | 45 | < 10 x 10⁻⁴ | High Stability |

| 8 | 45 | > 40 x 10⁻⁴ | Low Stability |

| 9 | 45 | > 40 x 10⁻⁴ | Low Stability |

| 10-12 | Not Specified | Not Specified | Complete Degradation[1] |

Data compiled from Jitpukdeebodintra et al. (2005). The study notes that the degradation of Limonin follows apparent first-order kinetics.[2]

In citrus juice, acidic conditions (pH 3) have been shown to significantly accelerate the formation of Limonin from its precursor, limonoate A-ring lactone (LARL).[3][4] While this is a formation process rather than a degradation one, it is a critical aspect of Limonin's behavior in acidic food matrices.

A common methodology for evaluating the pH stability of Limonin involves the following steps:

-

Preparation of Limonin Stock Solution: A stock solution of Limonin is prepared, typically in an organic solvent like acetonitrile or acetone, to a known concentration (e.g., 1000 ppm).[2]

-

Preparation of Buffer Solutions: A series of standardized pH buffers are prepared to cover the desired pH range (e.g., pH 2 to 12). A universal buffer, such as a citrate-phosphate-borate/hydrochloride buffer, can be used to maintain consistent ionic strength.

-

Incubation: An aliquot of the Limonin stock solution is added to each buffer solution in a sealed vial to achieve the final desired concentration. These samples are then incubated in a temperature-controlled environment, such as a hot air oven or water bath, at a specific temperature (e.g., 45°C, 70°C, or 80°C).

-

Sampling: Aliquots are withdrawn from each vial at predetermined time intervals. The reaction is quenched immediately, often by cooling the sample in an ice bath.

-

Quantification: The concentration of the remaining Limonin in each sample is determined using High-Performance Liquid Chromatography (HPLC). The percentage of remaining Limonin is then plotted against time to determine the degradation kinetics.

Thermal Stability of Limonin

The thermal stability of Limonin is influenced by its physical state (solid vs. in solution) and the presence of other substances, such as enzymes.

The following tables summarize the thermal stability of Limonin under different conditions.

Table 2: Thermal Stability of Solid Limonin

| Temperature (°C) | Reaction Rate Constant (k) (day⁻¹) | Stability Profile |

| 45 | 1.58 x 10⁻³ | High Stability |

| 70 | 2.03 x 10⁻³ | Moderate Stability |

| 80 | 2.22 x 10⁻³ | Lower Stability |

Data for solid Limonin at 70% humidity, following first-order decomposition kinetics.

Table 3: Thermal Stability of Limonin in Solution (pH 8.0)

| Temperature (°C) | Degradation (%) | Notes |

| 25-45 | Up to 66% | Maximum degradation observed at 40°C in the presence of limonoate dehydrogenase from Corynebacterium fascians. |

| 50 | - | Used for optimal extraction of Limonin, suggesting some stability at this temperature. |

It is important to note that the melting point of pure Limonin is 298-300°C, indicating high thermal stability in its crystalline form. However, in solution, its stability is significantly lower and context-dependent. For instance, heat treatment of citrus juice can accelerate the conversion of Limonin's non-bitter precursor into Limonin, which is a stability consideration in food processing.

The methodology for assessing the thermal stability of Limonin is similar to that for pH stability, with a focus on varying the temperature.

-

Sample Preparation: For solid-state stability, a precise amount of Limonin is weighed into vials and stored in a temperature- and humidity-controlled oven. For stability in solution, Limonin is dissolved in a suitable solvent or buffer at a specific pH.

-

Incubation: The vials are incubated at various temperatures (e.g., 45°C, 70°C, 80°C) for a defined period.

-

Sampling and Analysis: At regular intervals, samples are withdrawn, and the remaining Limonin is quantified, typically by HPLC. For solid samples, the contents of the vial are first dissolved in a suitable solvent before analysis.

Summary and Implications

The stability of Limonin is a critical consideration for its application in the food, beverage, and pharmaceutical industries.

-

pH Stability: Limonin is most stable in mildly acidic conditions (pH 5-7) and degrades rapidly in alkaline environments. This is particularly relevant for formulating beverages and oral drug delivery systems. In acidic matrices like citrus juice, the formation of Limonin from its precursor is accelerated.

-

Thermal Stability: As a solid, Limonin is very stable, with a high melting point. In solution, its thermal stability is significantly lower and is influenced by pH and the presence of enzymes. Thermal processing in the food industry can impact Limonin content, and this needs to be carefully controlled to manage bitterness.

The data and protocols presented in this guide provide a foundational understanding for researchers and professionals working with Limonin. Further studies in specific product matrices are recommended to fully characterize its stability for any given application.

References

- 1. researchgate.net [researchgate.net]

- 2. thaiscience.info [thaiscience.info]

- 3. Effects of Postharvest Time, Heat Treatment, pH and Filtration on the Limonin Content in Newhall Navel Orange (Citrus sinensis Osbeck cv. Newhall) Juice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Postharvest Time, Heat Treatment, pH and Filtration on the Limonin Content in Newhall Navel Orange (Citrus sinensis Osbeck cv. Newhall) Juice - PubMed [pubmed.ncbi.nlm.nih.gov]

Limonianin (Atalantoflavone): A Technical Whitepaper on its Discovery, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limonianin, also known as Atalantoflavone, is a naturally occurring flavone that has demonstrated significant biological activities, including cytotoxicity against multidrug-resistant (MDR) cancer cell lines and inhibitory effects against the periodontal pathogen Porphyromonas gingivalis. This technical guide provides a comprehensive overview of the discovery and historical research of this compound, detailed experimental protocols for key biological assays, a summary of its quantitative biological data, and an exploration of the potential signaling pathways it may modulate. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this promising natural compound.

Discovery and Historical Research

This compound (Atalantoflavone) is a flavonoid compound that has been isolated from several plant species. Its discovery is rooted in the exploration of natural products for potential medicinal properties.

Initial Isolation and Structure Elucidation:

While the exact first report of the isolation and structure elucidation of this compound (Atalantoflavone) is not definitively available in the searched literature, related phytochemical studies on its source plants provide context. For instance, research on Atalantia ceylanica, a known source of this compound, dates back to at least 1987 with the isolation of acridone alkaloids and a pyranoflavone from its leaves[1]. The compound has also been identified in other citrus species, such as Citrus medica, and in plants from the Epimedium genus.

The structure of this compound has been established through various spectroscopic methods, which are standard in the field of natural product chemistry. These techniques typically include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC): To determine the carbon-hydrogen framework and the connectivity of atoms within the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule, which is characteristic of chromophoric systems like flavonoids.

The systematic name for this compound (Atalantoflavone) is 5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one.

Biological Activity and Quantitative Data

This compound has shown promise in two key therapeutic areas: oncology, specifically against multidrug-resistant cancers, and in combating periodontal disease.

Cytotoxic Activity against Multidrug-Resistant (MDR) Cancer Cell Lines

This compound has been reported to exhibit cytotoxic activity against cancer cell lines that have developed resistance to multiple chemotherapeutic drugs. This is a critical area of cancer research, as MDR is a major cause of treatment failure.

Quantitative Data:

Currently, specific IC50 (half-maximal inhibitory concentration) values for this compound against various MDR cancer cell lines are not available in the public domain based on the conducted searches. The available literature makes general claims about its cytotoxic activity but lacks specific quantitative data for this particular compound. For context, other flavonoids have demonstrated potent cytotoxicity against MDR cancer cell lines, with IC50 values often in the low micromolar range. Further research is needed to quantify the specific potency of this compound.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 1: Cytotoxicity of this compound against MDR Cancer Cell Lines. Specific IC50 values for this compound are not currently available in the searched literature.

Inhibition of Porphyromonas gingivalis

Porphyromonas gingivalis is a key pathogen in the development of periodontitis, a serious gum infection that can lead to tooth loss and has been linked to other systemic diseases. This compound has been shown to inhibit the growth and biofilm formation of this bacterium.

Quantitative Data:

| Bacterial Strain | Activity | MIC (µg/mL) | Reference |

| Porphyromonas gingivalis | Growth Inhibition | Data Not Available | Data Not Available |

| Porphyromonas gingivalis | Biofilm Formation Inhibition | Data Not Available | Data Not Available |

Table 2: Inhibitory Activity of this compound against Porphyromonas gingivalis. Specific MIC values for this compound are not currently available in the searched literature.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. Below are representative methodologies for the key biological assays mentioned.

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effect of a compound on cancer cell lines.

Objective: To determine the concentration of this compound that inhibits the growth of multidrug-resistant cancer cells by 50% (IC50).

Materials:

-

MDR cancer cell line (e.g., a doxorubicin-resistant line)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the MDR cancer cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a negative control (cells with medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The IC50 value can then be determined by plotting a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay for P. gingivalis

This protocol outlines a method to determine the lowest concentration of this compound that inhibits the visible growth of P. gingivalis.

Objective: To determine the MIC of this compound against P. gingivalis.

Materials:

-

Porphyromonas gingivalis strain (e.g., ATCC 33277)

-

Anaerobic growth medium (e.g., supplemented Brain Heart Infusion broth)

-

This compound (dissolved in a suitable solvent)

-

96-well microplates

-

Anaerobic chamber or gas-generating system

-

Microplate reader or visual inspection

Procedure:

-

Bacterial Culture Preparation: Culture P. gingivalis in an anaerobic environment until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a standardized concentration (e.g., using McFarland standards).

-

Serial Dilution of this compound: Prepare two-fold serial dilutions of this compound in the anaerobic growth medium in a 96-well microplate.

-

Inoculation: Inoculate each well containing the this compound dilutions with the standardized bacterial suspension. Include a positive control (bacteria with medium only) and a negative control (medium only).

-

Anaerobic Incubation: Incubate the microplate in an anaerobic chamber at 37°C for a sufficient period (e.g., 48-72 hours) to allow for bacterial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) with a microplate reader.

Potential Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are not yet available, the mechanisms of action of other structurally related flavonoids can provide insights into its potential targets. Flavonoids are known to interact with various signaling cascades involved in cancer cell proliferation, survival, and apoptosis.

Potential Targets in Cancer:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Many flavonoids are known to inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation. This compound may potentially inhibit the activation of NF-κB, leading to the downregulation of anti-apoptotic proteins and the induction of apoptosis.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathway, including ERK, JNK, and p38, is crucial for cell growth and differentiation. Dysregulation of this pathway is common in cancer. Some flavonoids can modulate MAPK signaling, either by inhibiting pro-survival signals or activating pro-apoptotic pathways.

-

PI3K/Akt/mTOR Pathway: This is a key survival pathway that is frequently hyperactivated in cancer. Flavonoids have been shown to inhibit this pathway at various levels, leading to decreased cell proliferation and increased apoptosis.

Future Directions and Conclusion

This compound (Atalantoflavone) is a natural product with demonstrated potential as a cytotoxic agent against multidrug-resistant cancer cells and as an inhibitor of the periodontal pathogen P. gingivalis. However, to fully realize its therapeutic potential, further research is critically needed.

Key areas for future investigation include:

-

Quantitative Biological Evaluation: Comprehensive studies are required to determine the specific IC50 and MIC values of this compound against a broad panel of MDR cancer cell lines and clinically relevant strains of P. gingivalis.

-

Mechanism of Action Studies: In-depth research is necessary to elucidate the precise molecular targets and signaling pathways modulated by this compound in both cancer cells and bacteria.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the development of more potent and selective therapeutic agents.

References

A Technical Guide to the Therapeutic Potential of Limonin